p-Vinylphenyl isothiocyanate
Description
Properties
IUPAC Name |
1-ethenyl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8-3-5-9(6-4-8)10-7-11/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYLPZIBVLBOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164930 | |
| Record name | p-Vinylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-20-3 | |
| Record name | p-Vinylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Vinylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1520-20-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction involves the formation of a dithiocarbamate intermediate, which decomposes under basic conditions to release the isothiocyanate. Key parameters include:
-
Molar ratios : A 1:2–3:1 ratio of aniline:CS₂:KOH ensures complete conversion.
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Grinding frequency : Optimal yields (≥85%) are achieved at 30 Hz for 40–60 minutes.
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Workup : Ethyl acetate extraction followed by silica gel chromatography isolates the product.
This method avoids toxic reagents like thiophosgene and minimizes solvent waste, aligning with green chemistry principles. However, scalability remains a challenge due to equipment limitations in large-scale mechanochemical reactors.
Thiophosgene-Mediated Triazole Cleavage
Recent advances utilize NH-1,2,3-triazoles as precursors for vinyl isothiocyanates. Thiophosgene (CSCl₂) cleaves the triazole ring, yielding this compound alongside HCl.
Substrate Scope and Conditions
Triazoles substituted with electron-donating groups (e.g., methoxy, methyl) react efficiently in dichloroethane (DCE) at 70°C. For example:
Table 1: Thiophosgene-Mediated Synthesis of Vinyl Isothiocyanates
| Triazole Substituent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | DCE | 70 | 71 |
| 4-Methylphenyl | DCE | 70 | 68 |
| 1-Naphthyl | DCE | 70 | 65 |
This method offers modularity but requires careful handling of thiophosgene, a hazardous reagent.
Desulfurization of Dithiocarbamate Salts
Dithiocarbamate salts serve as intermediates in isothiocyanate synthesis. Oxidative desulfurization agents like hydrogen peroxide (H₂O₂) or iodine (I₂) convert these salts to this compound.
Two-Step Synthesis Protocol
Table 2: Desulfurization Efficiency Comparison
| Agent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ | 1 | 0 | 84 |
| I₂ | 0.5 | 25 | 60 |
| Na₂S₂O₈ | 6 | 80 | 78 |
Hydrogen peroxide provides superior yields but requires low temperatures, whereas iodine offers rapid room-temperature reactions.
Comparative Analysis of Synthetic Methods
Environmental and Operational Considerations
Table 3: Method Comparison for this compound
| Method | Reagents | Yield (%) | Toxicity | Scalability |
|---|---|---|---|---|
| Mechanochemical | CS₂, KOH | 85 | Low | Limited |
| Triazole Cleavage | CSCl₂ | 71 | High | Moderate |
| H₂O₂ Desulfurization | H₂O₂, NaOH | 84 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Vinylphenyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydroboration-oxidation, to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Photocatalysts and bases like triethylamine are often used to facilitate reactions.
Major Products Formed:
Thioureas: Reaction with primary amines can yield thioureas.
Vinyl Derivatives: Addition reactions involving the vinyl group can produce various vinyl derivatives.
Scientific Research Applications
Biological Applications
2.1 Anticancer Properties
VPITC and related compounds have shown potential in anticancer research. Isothiocyanates are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . For instance, studies have indicated that phenethyl isothiocyanate (PEITC), a structural analog, can inhibit the metabolic activation of tobacco carcinogens, suggesting similar potential for VPITC in cancer prevention strategies .
2.2 Antimicrobial Activity
Isothiocyanates exhibit antimicrobial properties against a range of pathogens. The biological activity of VPITC can be attributed to its ability to disrupt microbial membranes and interfere with cellular processes . This makes VPITC a candidate for developing new antimicrobial agents.
Polymer Science Applications
VPITC has been utilized in polymer chemistry, particularly in the development of functional polymers. Its vinyl group allows for polymerization reactions, leading to materials with specific properties suitable for various applications, including drug delivery systems and biosensors . The polymerization of VPITC derivatives can yield stable polyradical structures that are useful in advanced material science .
Analytical Applications
VPITC can also serve as a reagent in analytical chemistry. For example, it is used in labeling techniques that facilitate the detection and quantification of biomolecules. The reactivity of the isothiocyanate group allows it to form stable conjugates with nucleophilic sites on proteins and nucleic acids, enhancing the sensitivity of assays .
Case Studies
Mechanism of Action
Molecular Targets and Pathways: p-Vinylphenyl isothiocyanate exerts its effects primarily through the modification of proteins and enzymes. It reacts with nucleophilic sites on proteins, leading to the formation of thiourea derivatives. This modification can alter the activity of enzymes and proteins, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Phenyl Isothiocyanate
- Structure : Simplest aromatic isothiocyanate (C₆H₅NCS).
- Synthesis : Produced from thiocarbanilide using phosphorus pentoxide or via ammonium phenyldithiocarbamate with metal sulfates (e.g., CuSO₄) .
- Key Data: Yields for substituted analogs: p-iodophenyl (26–50%), p-isopropylphenyl (34%), m-bromophenyl (20%) . Reactivity: Limited steric hindrance enhances nucleophilic reactivity but reduces selectivity compared to p-vinylphenyl derivatives.
Benzyl Isothiocyanate
- Structure : Benzyl-substituted isothiocyanate (C₈H₇NS).
- Natural Occurrence : Major component (100%) in papaya essential oils, confirmed via GC-MS and retention index matching .
- Applications : Antimicrobial agent; quantified in herbal formulations using HPLC (98.9–101.3% recovery, RSD < 2%) .
- Comparison : Higher bioavailability and natural abundance than synthetic p-vinylphenyl derivatives, but lacks the vinyl group for polymerization .
Isopropyl Isothiocyanate
- Structure : Aliphatic isothiocyanate (C₄H₇NS; CAS 2253-73-8).
- Synthesis : Prepared via nucleophilic substitution of isopropyl halides with thiocyanate ions.
- Key Data: Purity: 99% (industrial scale; 50,000 kg/month production capacity) . Applications: Used in agrochemicals and fragrances (FEMA No. 4425) .
- Comparison : Aliphatic structure reduces aromatic conjugation effects, lowering thermal stability compared to p-vinylphenyl derivatives .
4-Phenylazophenyl Isothiocyanate
- Structure : Azo-linked aromatic isothiocyanate (C₁₃H₉N₃S; CAS 7612-96-6).
- Applications: Protein/peptide labeling reagent for mass spectrometry; reacts selectively with amino groups .
- Comparison : Azo group enhances UV-vis detectability but introduces steric bulk, limiting reactivity in constrained biological systems compared to p-vinylphenyl isothiocyanate .
Key Research Findings
- Synthetic Efficiency : p-Vinylphenyl derivatives require multi-step synthesis (e.g., oxidation with 2-iodoxybenzoic acid resin) but offer superior modularity for functionalization compared to phenyl or benzyl analogs .
- Biological Relevance : Benzyl isothiocyanate’s natural occurrence and antimicrobial efficacy contrast with synthetic p-vinylphenyl derivatives, which are tailored for covalent inhibition studies .
- Industrial Utility: Isopropyl isothiocyanate’s scalability and low cost make it preferable for non-specialized applications, whereas 4-phenylazophenyl derivatives are niche reagents for proteomics .
Notes and Limitations
- Synthesis Challenges : p-Acetylphenyl isothiocyanate yields are negligible due to steric hindrance, highlighting the sensitivity of isothiocyanate reactions to substituent effects .
- Analytical Constraints : Benzyl isothiocyanate’s quantification via HPLC requires rigorous validation (RSD < 2%), whereas p-vinylphenyl derivatives rely on spectral data due to synthetic complexity .
Biological Activity
p-Vinylphenyl isothiocyanate (p-VPITC) is a synthetic compound that belongs to the isothiocyanate family, characterized by its unique structure and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a vinyl group attached to the para position of a phenyl ring, which enhances its reactivity compared to other isothiocyanates. This compound is primarily utilized in chemical syntheses and has shown potential in various biological applications.
The biological activity of p-VPITC stems from its interaction with various cellular targets:
- CYP Enzymes : p-VPITC modulates cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism and detoxification processes. By influencing these enzymes, p-VPITC can alter the metabolism of various substances within cells.
- Antioxidant Response : The compound also impacts proteins involved in the cellular antioxidant response, potentially enhancing cellular defense mechanisms against oxidative stress.
- Apoptosis Induction : Research indicates that p-VPITC can induce apoptosis in cancer cells by covalently modifying specific proteins involved in cell death pathways .
Anticancer Properties
Numerous studies have investigated the anticancer potential of p-VPITC:
- In vitro Studies : p-VPITC has been shown to inhibit the proliferation of various cancer cell lines. For instance, it induces G2-M phase cell cycle arrest and apoptosis in prostate cancer cells .
- In vivo Studies : In animal models, p-VPITC demonstrated protective effects against chemically induced tumors. For example, it reduced tumor incidence in mice exposed to carcinogens like 1,3-butadiene .
Antimicrobial Activity
p-VPITC exhibits antimicrobial properties against various pathogens. Its derivatives have been explored for their effectiveness against biofilms formed by bacteria such as Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of p-VPITC suggests that it undergoes metabolism through the mercapturic acid pathway, involving conjugation with glutathione followed by enzymatic degradation. This metabolic pathway is crucial for its detoxification and excretion from the body.
Study on Lung Cancer Prevention
A clinical trial evaluated the effects of p-VPITC on smokers exposed to 1,3-butadiene, a known carcinogen. The study found that urinary levels of mercapturic acids increased significantly among participants lacking specific detoxifying enzymes (GSTM1 and GSTT1) after treatment with p-VPITC. This suggests a potential protective effect against lung carcinogenesis in genetically susceptible individuals .
Study on Colon Carcinogenesis
In another study, dietary administration of phenethyl isothiocyanate (PEITC), closely related to p-VPITC, showed significant reductions in inflammation and tumorigenesis in a mouse model of colitis-associated cancer. The results indicated that PEITC modulates inflammatory pathways and could serve as a chemopreventive agent .
Comparative Analysis with Related Compounds
| Compound | Structure | Main Activity |
|---|---|---|
| This compound | Vinyl + Phenyl | Anticancer, Antimicrobial |
| Phenethyl Isothiocyanate | Ethyl + Phenyl | Anticancer, Anti-inflammatory |
| Benzyl Isothiocyanate | Benzyl + Isothio | Antimicrobial |
| Allyl Isothiocyanate | Allyl + Isothio | Anticancer |
This table highlights the structural differences and primary activities associated with each compound.
Q & A
Q. What are the key considerations for synthesizing p-vinylphenyl isothiocyanate in laboratory settings?
The synthesis of p-vinylphenyl isothiocyanate requires careful selection of precursors and reaction conditions. For example, phenyl isothiocyanate derivatives are commonly prepared via reactions with thiocarbanilide using catalysts like phosphorus pentoxide or sulfuric acid . Optimization of temperature (e.g., 50°C for dithiocarbamates) and reaction time (e.g., 4 hours for specific intermediates) is critical to minimize side reactions and maximize yield . Structural confirmation should involve NMR, UV spectroscopy, and mass spectrometry .
Q. How should researchers handle this compound safely in the laboratory?
Safety protocols include using tightly sealed goggles, gloves resistant to chemical penetration (e.g., nitrile), and adequate ventilation . Contaminated materials should be absorbed using inert binders (e.g., sand, diatomite) and disposed of according to local regulations . Storage must occur in well-ventilated, locked containers to prevent accidental exposure .
Q. What analytical methods are recommended for quantifying this compound in experimental samples?
High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification. For enhanced sensitivity, LC/MS/MS with derivatization agents like fluorescein isothiocyanate (FITC) can improve detection limits by up to three orders of magnitude compared to traditional methods . Calibration curves should be validated using spiked matrix samples to account for matrix effects.
Advanced Research Questions
Q. How can experimental design optimize derivatization protocols involving this compound?
A fractional factorial design followed by a central composite design (CCD) is effective for optimizing parameters such as reagent volume, pH, and temperature. For instance, in histamine derivatization studies, triethylamine (28 µl) and pH 6.9 were identified as optimal using CCD, achieving a detection limit of 0.36 µg/ml . Screening stages should prioritize factors with the highest impact (e.g., reagent concentration) before fine-tuning interactions.
Q. What strategies resolve contradictions in binding affinity data for this compound with biomolecules?
Discrepancies in binding studies (e.g., with serum albumin) may arise from variations in experimental conditions (pH, ionic strength) or analytical techniques. Combining spectrofluorometry, molecular dynamics simulations, and chemometric modeling can clarify thermodynamic parameters (ΔG, ΔH) and binding mechanisms . Cross-validation with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended for robustness.
Q. How do structural modifications to this compound influence its reactivity in organocatalytic reactions?
Introducing electron-withdrawing groups (e.g., bromine) to the phenyl ring enhances electrophilicity, improving reactivity in nucleophilic additions. Computational studies (e.g., density functional theory) can predict activation energies and transition states, guiding synthetic modifications . Experimental validation should include kinetic studies under controlled temperatures and solvent systems.
Q. What mechanistic insights explain rearrangement reactions involving this compound?
Rearrangement pathways (e.g., [3,3]-sigmatropic shifts) can be analyzed using time-resolved GC data and Gibbs free energy calculations. For example, 2-chloro-2-propenyl isothiocyanate rearrangements were traced via GC retention times, revealing temperature-dependent activation barriers . Mechanistic proposals should be tested with isotopic labeling (e.g., ¹³C) to track atom migration.
Methodological Guidelines
- Synthetic Optimization : Prioritize reaction scalability by testing solvent polarity (e.g., DMF vs. THF) and catalyst recycling .
- Data Validation : Use orthogonal analytical techniques (e.g., NMR + LC/MS) to confirm compound purity and stability .
- Risk Mitigation : Conduct toxicity screenings (e.g., Ames test) if the compound is used in biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
